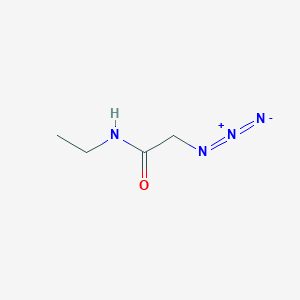

2-azido-N-éthylacétamide

Vue d'ensemble

Description

2-azido-N-ethylacetamide is a useful research compound. Its molecular formula is C4H8N4O and its molecular weight is 128.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-azido-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-azido-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'hétérocycles

2-azido-N-éthylacétamide: est un précurseur précieux dans la synthèse de divers composés hétérocycliques. Les azotures organiques sont connus pour participer à la formation de cycles à cinq chaînons avec un hétéroatome, comme les pyrroles, et de cycles avec deux hétéroatomes comme le pyrazole et l'isoxazole . Le groupe azido dans ces composés agit comme un groupe fonctionnel polyvalent qui peut subir une série de transformations, conduisant à la construction d'architectures moléculaires complexes essentielles dans les produits pharmaceutiques et les agrochimiques.

Chimie médicinale

En chimie médicinale, This compound peut être utilisé pour introduire des groupes azido dans les molécules bioactives. Cette modification peut modifier considérablement l'activité biologique d'un composé, conduisant à la découverte de nouveaux médicaments avec une efficacité accrue ou des effets secondaires réduits. Les azotures sont également utilisés dans les techniques de bioconjugaison, telles que la chimie de clic, pour créer des systèmes de délivrance de médicaments ciblés .

Biologie moléculaire

La partie azido de This compound est essentielle dans les applications de biologie moléculaire. Elle peut être incorporée dans les biomolécules comme une poignée bioorthogonale pour des réactions de chimie de clic ultérieures. Cela permet le marquage et le suivi des biomolécules dans les cellules vivantes sans interférer avec les processus cellulaires normaux .

Intermédiaires de synthèse organique

En tant qu'intermédiaire en synthèse organique, This compound est impliqué dans la préparation de divers composés contenant de l'azote. Les azotures sont des précurseurs d'amines, d'amides et d'autres groupes fonctionnels azotés par réduction ou d'autres réactions de transformation. Ces composés sont fondamentaux dans la synthèse de colorants, de polymères et d'autres produits chimiques industriels .

Catalyse

Le groupe azido dans This compound peut agir comme un ligand en catalyse, formant des complexes avec des métaux qui catalysent une variété de réactions chimiques. Cela comprend la synthèse de composés cycliques par des réactions de cycloaddition et la formation de liaisons carbone-azote, qui sont essentielles à la création de nombreuses molécules organiques .

Science des matériaux

En science des matériaux, This compound peut être utilisé pour modifier les propriétés de surface des matériaux. La fonctionnalité azide peut réagir avec des surfaces modifiées par des alcynes pour former des couches liées de manière covalente. Cette technique est utilisée pour créer des revêtements fonctionnels qui peuvent améliorer la biocompatibilité, la résistance chimique ou d'autres propriétés des matériaux .

Mécanisme D'action

Target of Action

Azido compounds, in general, have been known to interact with various biological macromolecules . The azido group can act as a photoaffinity label, allowing the molecule to bind to its target and then be covalently attached upon exposure to light . This property has been used to study the interactions of azido compounds with their targets .

Mode of Action

The mode of action of 2-azido-N-ethylacetamide involves the azido group, which can undergo various reactions. One key reaction is the thermally induced removal of nitrogen from azido ketones, leading to the formation of acetylamino-alkenones . This reaction could potentially alter the structure and function of the target molecule, thereby influencing its activity.

Biochemical Pathways

Azido compounds have been used in the synthesis of various heterocycles, such as pyrroles, pyrazoles, isoxazoles, oxazoles, thiazoles, oxazines, and pyrimidines . These heterocycles play crucial roles in numerous biochemical pathways, and their synthesis could potentially affect these pathways and their downstream effects.

Pharmacokinetics

The physicochemical properties of a molecule, including its lipophilicity and hydrophilicity, significantly influence its adme properties . Therefore, the ADME properties of 2-azido-N-ethylacetamide would likely depend on its specific structure and physicochemical properties.

Result of Action

Azido compounds have been used as probes to characterize nad±binding proteins and to identify the active sites of these proteins . Therefore, it is plausible that 2-azido-N-ethylacetamide could have similar effects, potentially influencing the activity of NAD±binding proteins and other related cellular processes.

Action Environment

The action of 2-azido-N-ethylacetamide, like other azido compounds, can be influenced by various environmental factors. For instance, the presence of light can trigger the photolysis of the azido group, leading to covalent attachment to the target molecule . Additionally, the pH and temperature of the environment could potentially influence the reactivity of the azido group and thus the overall action of 2-azido-N-ethylacetamide.

Analyse Biochimique

Biochemical Properties

2-azido-N-ethylacetamide plays a significant role in biochemical reactions, particularly in the context of azide-alkyne cycloaddition, commonly known as “click chemistry.” This reaction is widely used for labeling and modifying biomolecules. The azido group in 2-azido-N-ethylacetamide can interact with alkyne groups in the presence of a copper catalyst to form stable triazole linkages. This property makes it valuable for tagging proteins, nucleic acids, and other biomolecules for various analytical and diagnostic purposes .

Cellular Effects

2-azido-N-ethylacetamide has been shown to influence cellular processes by incorporating into cellular components through bioorthogonal reactions. It can be used to label cellular RNA, allowing researchers to study RNA dynamics and interactions within cells. The incorporation of 2-azido-N-ethylacetamide into RNA does not significantly affect cell viability, making it a useful tool for studying cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, 2-azido-N-ethylacetamide exerts its effects through the formation of nitrogen-centered radicals (NCRs). These radicals can interact with various biomolecules, including nucleic acids and proteins, leading to modifications that can be detected and analyzed. The azido group in 2-azido-N-ethylacetamide can undergo homolytic cleavage to generate reactive intermediates that participate in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-azido-N-ethylacetamide are crucial factors. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature and pH. Over time, 2-azido-N-ethylacetamide may degrade, leading to changes in its effectiveness in biochemical assays. Long-term studies have shown that the compound can maintain its labeling efficiency for extended periods, making it suitable for various experimental applications .

Dosage Effects in Animal Models

Studies on the dosage effects of 2-azido-N-ethylacetamide in animal models have revealed that the compound exhibits a dose-dependent response. At lower doses, it can effectively label biomolecules without causing significant toxicity. At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings .

Metabolic Pathways

2-azido-N-ethylacetamide is involved in metabolic pathways that include the generation of nitrogen-centered radicals. These radicals can participate in various biochemical reactions, including the inhibition of ribonucleotide reductases and the modification of nucleic acids. The compound’s interaction with metabolic enzymes and cofactors can influence metabolic flux and the levels of specific metabolites .

Transport and Distribution

Within cells, 2-azido-N-ethylacetamide is transported and distributed through interactions with cellular transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution within tissues can also be influenced by factors such as tissue permeability and blood flow .

Propriétés

IUPAC Name |

2-azido-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O/c1-2-6-4(9)3-7-8-5/h2-3H2,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTCTLNGYHAZOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Butan-2-yl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B1465672.png)

![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B1465675.png)

![2-[4-(Trifluoromethoxy)benzyl]butanoic acid](/img/structure/B1465676.png)

![1-[(6-Ethylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1465683.png)

![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1465686.png)

![1-[(6-Propylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1465690.png)